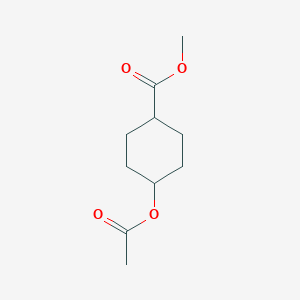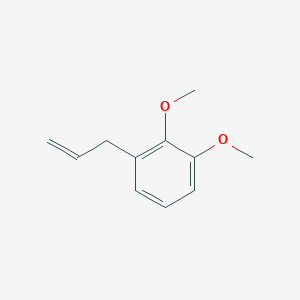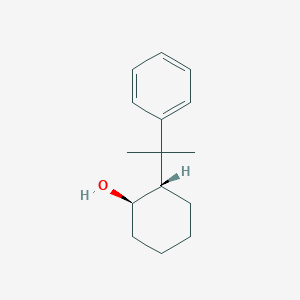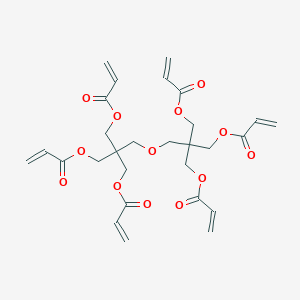
Dipentaerythritolhexaacrylat
Übersicht
Beschreibung
Dipentaerythritol hexaacrylate is a multifunctional acrylate monomer known for its excellent properties such as high reactivity, good chemical resistance, and superior optical clarity. It is commonly used in the production of UV-curable resins, coatings, and inks due to its ability to form highly cross-linked polymer networks .
Wissenschaftliche Forschungsanwendungen
Dipentaerythritol hexaacrylate has a wide range of applications in scientific research and industry:
UV-Curable Resins and Coatings: It is extensively used in the formulation of UV-curable resins and coatings due to its ability to rapidly polymerize under UV light, forming durable and chemically resistant films.
3D Printing: The compound is used in photopolymer resins for 3D printing, enabling the creation of high-resolution and mechanically robust structures.
Adhesives and Sealants: Its high reactivity and strong adhesive properties make it suitable for use in adhesives and sealants.
Biomedical Applications: Dipentaerythritol hexaacrylate is explored for use in biomedical devices and drug delivery systems due to its biocompatibility and ability to form hydrogels.
Wirkmechanismus
Target of Action
Dipentaerythritol hexaacrylate primarily targets the formation of polymers . It serves as a polymer-forming monomer and finds extensive use in various applications, including adhesives, coatings, and plastics .
Mode of Action
The mechanism of action of Dipentaerythritol hexaacrylate lies in its capacity to form polymers . When exposed to a base, such as sodium hydroxide, it undergoes a polymerization reaction, leading to the formation of a polymer . This polymer then creates a matrix that can be employed for drug delivery, biomaterials fabrication, or the synthesis of polymers .
Biochemical Pathways
Dipentaerythritol hexaacrylate contributes to the synthesis of polymers like polyacrylates, which are utilized in coatings, adhesives, and plastics . It also facilitates the creation of nanomaterials, including nanoparticles and nanofibers, used in drug delivery and tissue engineering .
Pharmacokinetics
It is known that the compound undergoes a polymerization reaction when exposed to a base . The resulting polymer can then be used in various applications, suggesting that the compound has a significant impact on bioavailability in these contexts.
Result of Action
The primary result of Dipentaerythritol hexaacrylate’s action is the formation of a polymer . This polymer can be used in a variety of applications, including the creation of adhesives, coatings, and plastics . In scientific research, the polymer matrix created by Dipentaerythritol hexaacrylate can be employed for drug delivery, biomaterials fabrication, or the synthesis of polymers .
Action Environment
Dipentaerythritol hexaacrylate is a multifunctional reactive diluent that polymerizes when exposed to sources of free radicals . It is particularly useful in ultraviolet light (UV) and electron beam (EB) curable coatings and inks where improved cure response, hardness, and scratch/abrasion resistance are desired . Therefore, the action, efficacy, and stability of Dipentaerythritol hexaacrylate can be influenced by environmental factors such as light and radiation .
Biochemische Analyse
Biochemical Properties
Dipentaerythritol hexaacrylate plays a significant role in biochemical reactions, particularly in the formation of high-performance transmissive holographic polymer dispersed liquid crystal systems . It interacts with various enzymes and proteins, facilitating the formation of stable crosslinked networks. The compound’s interaction with siloxane-containing epoxides enhances its performance in these systems . Additionally, dipentaerythritol hexaacrylate’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially affecting their structure and function.
Cellular Effects
Dipentaerythritol hexaacrylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form stable crosslinked networks can impact cell function by altering the extracellular matrix and cell adhesion properties . This compound may also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, dipentaerythritol hexaacrylate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s acrylate groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, dipentaerythritol hexaacrylate can interact with DNA and RNA, affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipentaerythritol hexaacrylate change over time due to its stability and degradation properties . The compound is relatively stable under room temperature conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to dipentaerythritol hexaacrylate in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of dipentaerythritol hexaacrylate vary with different dosages in animal models. At low doses, the compound may enhance cellular function and promote tissue repair . At high doses, dipentaerythritol hexaacrylate can exhibit toxic or adverse effects, including inflammation and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial.
Metabolic Pathways
Dipentaerythritol hexaacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can affect metabolic flux and metabolite levels by altering enzyme activity and gene expression. Its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, dipentaerythritol hexaacrylate is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity. Additionally, dipentaerythritol hexaacrylate can be transported across cell membranes through passive diffusion or facilitated transport mechanisms.
Subcellular Localization
Dipentaerythritol hexaacrylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, cytoplasm, or membrane-bound organelles, where it exerts its effects on cellular function. Its interaction with specific proteins and nucleic acids can further influence its activity and function within the cell.
Vorbereitungsmethoden
Dipentaerythritol hexaacrylate is typically synthesized through the esterification of dipentaerythritol with acrylic acid esters. The reaction is catalyzed by acids such as p-toluenesulfonic acid and involves the use of polymerization inhibitors to prevent premature polymerization . The process generally includes the following steps:
Esterification and Reflux Dehydration: Dipentaerythritol, acrylic acid, catalyst, solvent, polymerization inhibitor, and antioxidant are mixed and heated to reflux, allowing the esterification reaction to occur.
Neutralization: Caustic soda and a small amount of water are added to neutralize the reaction mixture.
Adsorption and Filtration: Magnesium polysilicate adsorbent is added to remove salts formed during neutralization, followed by pressure filtration to remove the adsorbent and salts.
Dehydration and Solvent Removal: The mixture is dehydrated under reduced pressure to remove any remaining solvent.
Final Purification: Alkaline calcium bentonite and calcium oxide are added to decolorize and remove trace amounts of water and acid, followed by final filtration.
Analyse Chemischer Reaktionen
Dipentaerythritol hexaacrylate undergoes various chemical reactions, primarily involving its acrylate groups. These reactions include:
Polymerization: Under UV or electron beam irradiation, dipentaerythritol hexaacrylate polymerizes to form highly cross-linked networks. This reaction is often initiated by free radicals generated from photoinitiators.
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines and thiols, forming stable adducts.
Vergleich Mit ähnlichen Verbindungen
Dipentaerythritol hexaacrylate is often compared with other multifunctional acrylates such as pentaerythritol triacrylate and trimethylolpropane triacrylate. While all these compounds are used in UV-curable systems, dipentaerythritol hexaacrylate stands out due to its higher functionality, leading to more densely cross-linked networks and superior mechanical properties . Similar compounds include:
- Pentaerythritol triacrylate
- Trimethylolpropane triacrylate
- Ethoxylated trimethylolpropane triacrylate
Dipentaerythritol hexaacrylate’s unique combination of high reactivity, excellent chemical resistance, and superior optical properties makes it a valuable material in various advanced applications.
Eigenschaften
IUPAC Name |
[3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O13/c1-7-21(29)36-15-27(16-37-22(30)8-2,17-38-23(31)9-3)13-35-14-28(18-39-24(32)10-4,19-40-25(33)11-5)20-41-26(34)12-6/h7-12H,1-6,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIAGWXWVAHQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67653-78-5 | |
| Record name | DPHA homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67653-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60865495 | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
29570-58-9 | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29570-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029570589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPENTAERYTHRITOL HEXAACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ839PE7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DPHA?
A1: Dipentaerythritol hexaacrylate has a molecular formula of C25H34O12 and a molecular weight of 526.53 g/mol.
Q2: Is there any spectroscopic data available for DPHA?
A2: While the provided research papers don't delve into detailed spectroscopic characterization, they confirm the successful synthesis and modification of DPHA using techniques like infrared spectroscopy (IR) [, ] and solid-state 29Si nuclear magnetic resonance (NMR) spectroscopy [].
Q3: How does the crosslinking density of DPHA influence the expandable properties of thermoplastic expandable microspheres?
A4: Research indicates that a swelling ratio of approximately 20-25 is crucial for achieving optimal expansion without compromising the structural integrity (collapse or rupture) of thermoplastic expandable microspheres. This emphasizes the importance of controlling the crosslinking density of DPHA during microsphere synthesis. []
Q4: Does DPHA possess any catalytic properties?
A4: The provided research primarily focuses on DPHA's role as a monomer and crosslinking agent in various polymer systems. There is no mention of DPHA exhibiting specific catalytic properties in these studies.
Q5: Have there been any computational studies on DPHA?
A5: The provided research papers do not present any data on computational chemistry studies or modeling specifically focused on DPHA.
Q6: How does altering the structure of DPHA affect its adhesion properties in UV-curable coatings?
A7: While the research doesn't directly modify the DPHA structure, it examines the impact of different polypropylene-acrylic block copolymers (PP-b-PAcs) containing DPHA. The findings suggest that the crystallinity and molecular weight of the PP block significantly influence the compatibility and adhesion properties of the resulting coatings. Lower crystallinity and molecular weight of the PP block generally lead to better compatibility with acrylic monomers and improved adhesion to polypropylene substrates. []
Q7: What strategies are employed to ensure the stability of DPHA-containing formulations?
A8: Research highlights the use of additives like antioxidants (e.g., antioxidant 1035) [] and the importance of uniform dispersion [, , ] in maintaining the stability of DPHA-containing formulations. These strategies aim to prevent premature polymerization and ensure consistent product performance.
Q8: What are some of the applications of DPHA-containing materials?
A9: The research showcases the diverse applications of DPHA. This includes its use in UV-curable coatings for various substrates, including polypropylene [] and glass [, ], as well as its incorporation into waterborne polyurethane emulsions [], printing inks [, , , ], adhesives [, ], hard coatings [, , , ], and antistatic coatings []. DPHA is also explored for its potential in fabricating nanodiamond-based composite monolithic columns for chromatographic separations [] and in developing gel polymer electrolytes for lithium-ion batteries. [, ]
Q9: Are there any viable alternatives or substitutes for DPHA in specific applications?
A12: The research mentions alternative monomers and crosslinking agents depending on the desired properties. For instance, trimethylolpropane triacrylate (TMPTA) [, , , , , ], pentaerythritol triacrylate (PETA) [, , ], and dipropylene glycol diacrylate (DPGDA) [] are explored as potential alternatives or co-monomers in UV-curable formulations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


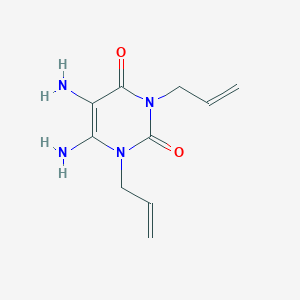
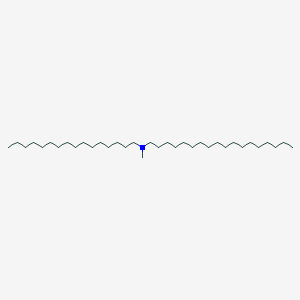

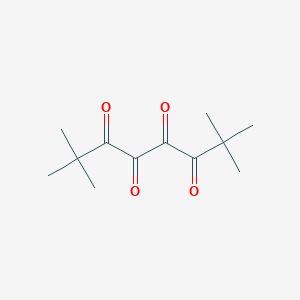
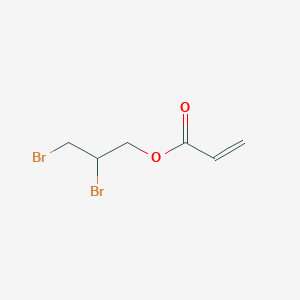
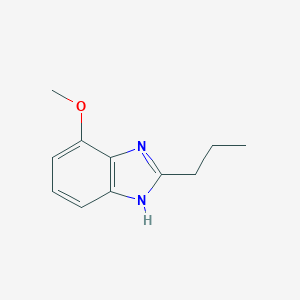
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
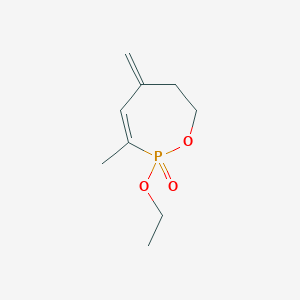
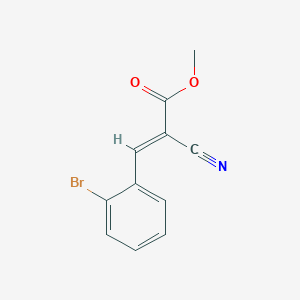
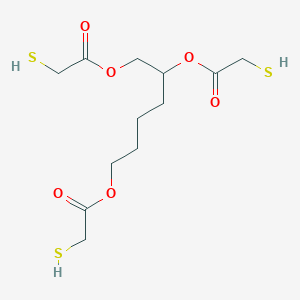
![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
